

### Application Notes and Protocols: Achmatowicz Rearrangement in the Total Synthesis of Musellarin B

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Compound of Interest		
Compound Name:	Musellarin B	
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These application notes provide a detailed overview and experimental protocols for the application of the Achmatowicz rearrangement in the total synthesis of **Musellarin B**, a natural product with moderate cytotoxicity against several cancer cell lines. The Achmatowicz rearrangement is a pivotal transformation in this synthesis, enabling the efficient construction of the core dihydropyranone structure of the molecule.

#### Introduction

**Musellarin B** is a diarylheptanoid natural product that has garnered interest due to its biological activity. Its total synthesis provides a valuable platform for the development of new synthetic methodologies and the generation of analogues for structure-activity relationship studies. A key step in the reported total synthesis of (±)-**Musellarin B** is the Achmatowicz rearrangement, an oxidative cyclization of a furfuryl alcohol to a dihydropyranone. This reaction establishes the central heterocyclic core of **Musellarin B** with the desired oxygenation pattern.

The synthesis commences with the preparation of a suitable furfuryl alcohol precursor, which then undergoes the Achmatowicz rearrangement using meta-chloroperoxybenzoic acid (m-CPBA). The resulting dihydropyranone hemiacetal is then elaborated through a series of reactions, including a Kishi reduction and a Friedel-Crafts cyclization, to construct the tricyclic framework of **Musellarin B**.[1][2][3]



### **Key Reaction: The Achmatowicz Rearrangement**

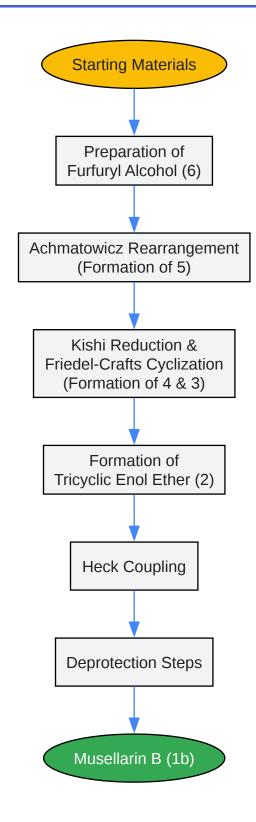
The Achmatowicz rearrangement is a powerful tool in organic synthesis for the conversion of furans into dihydropyrans.[4] The reaction typically involves the oxidation of a furfuryl alcohol, leading to a 2,5-dimethoxy-2,5-dihydrofuran intermediate when performed in methanol with bromine, which then rearranges to the dihydropyranone under acidic conditions.[4] In the context of the **Musellarin B** synthesis, a modification using m-CPBA as the oxidant is employed, which directly yields the dihydropyranone hemiacetal.[1]

Caption: General scheme of the Achmatowicz rearrangement.

## Experimental Workflow for the Synthesis of Musellarin B

The total synthesis of **Musellarin B** can be logically divided into several key stages, starting from the preparation of the furfuryl alcohol precursor and culminating in the final product.





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Caption: Overall synthetic workflow for Musellarin B.

### **Quantitative Data**



The following table summarizes the yields for the key steps in the synthesis of (±)-**Musellarin B** as reported by Li, Z. et al. (2014).[5]

Step No.	Product	Starting Material(s)	Reagents and Conditions	Yield (%)
1	Phosphonium salt (7)	Isovanillin derivative (10)	1. MsCl, Et3N; 2. PPh3	80 (over 2 steps)
2	Furfuryl alcohol	Phosphonium salt (7), Furan-2- carbaldehyde	n-BuLi, THF	-
3	Dihydropyranone acetal (5)	Furfuryl alcohol (6)	m-CPBA, CH2Cl2	-
4	Bicyclic Pyranone (4) & Tricyclic Pyranone (3)	Dihydropyranone acetal (5)	Et3SiH, BF3·OEt2	-
5	Tricyclic Enol Ether (2)	Tricyclic Pyranone (3)	KHMDS, PhNTf2	-
6	Musellarin B (1b)	Tricyclic enol ether (2), Aryl diazonium salt (15b)	Pd(OAc)2, K2CO3, TBAF	70

### **Experimental Protocols**

The following protocols are adapted from the supplementary information of the total synthesis of (±)-Musellarins A-C by Li, Z. et al. (2014).[5]

### **Preparation of Furfuryl Alcohol (6)**

- To a solution of phosphonium salt 7 in anhydrous THF at 0 °C is added n-butyllithium dropwise.
- The resulting deep red solution is stirred at 0 °C for 30 minutes.



- A solution of furan-2-carbaldehyde in anhydrous THF is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
- The residue is purified by flash column chromatography to afford the corresponding olefin.
- To a solution of the olefin in methanol at 0 °C is added NaBH4 portionwise.
- The reaction mixture is stirred at room temperature for 2 hours.
- The solvent is removed under reduced pressure, and the residue is partitioned between water and CH2Cl2.
- The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with 1 M HCl and brine, dried over Na2SO4, filtered, and concentrated to give furfuryl alcohol
   6.

## Achmatowicz Rearrangement to form Dihydropyranone Acetal (5)

- To a solution of furfuryl alcohol 6 in CH2Cl2 at 0 °C is added m-CPBA portionwise.
- The reaction mixture is stirred at 0 °C for 1 hour.
- The reaction is quenched with saturated aqueous NaHCO3 solution.
- The mixture is extracted with CH2Cl2.
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
- The crude dihydropyranone acetal 5 is used in the next step without further purification.



# Synthesis of Musellarin B (1b) from Tricyclic Enol Ether (2)

- To a mixture of tricyclic enol ether 2 and aryl diazonium salt 15b in methanol is added Pd(OAc)2.
- The reaction mixture is stirred at room temperature for 3 hours.
- The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the Heck coupling product.
- To a stirred solution of the crude Heck product in methanol is added K2CO3 at room temperature.
- The reaction mixture is stirred for 3 hours and then quenched by the addition of 1 M aqueous HCl.
- The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
- To a solution of the crude product in THF is added TBAF at room temperature.
- The reaction mixture is stirred for 30 minutes and then quenched with water.
- The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
- The residue is purified by preparative TLC to afford Musellarin B (1b).

### **Spectroscopic Data**

The following table summarizes the key 1H and 13C NMR data for selected intermediates and the final product, **Musellarin B**.[5]



Compound	1H NMR (400 MHz, CDCl3) δ (ppm)	13C NMR (100 MHz, CDCl3) δ (ppm)
Musellarin B (1b)	7.00-6.80 (m, 6H), 6.13 (d, J = 2.4 Hz, 1H), 5.01 (s, 1H), 4.35 (brs, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.85-3.75 (m, 1H), 2.95-2.80 (m, 2H), 2.10-1.90 (m, 4H), 1.85-1.70 (m, 2H).	146.8, 146.6, 133.5, 132.0, 121.5, 120.9, 114.3, 111.9, 111.1, 109.4, 80.1, 79.8, 56.0, 55.9, 40.5, 31.9, 29.8, 29.5, 25.8.
Diazonium Salt (15a)	8.20–8.07 (m, 2H), 6.75–6.63 (m, 2H), 5.93–5.45 (m, 1H).	175.0, 134.4 (2 x C), 121.8 (2 x C), 87.9.

Note: For complete and detailed spectroscopic data, please refer to the supporting information of the original publication.[5]

### **Biological Activity of Musellarin B**

While a detailed signaling pathway for **Musellarin B** is not yet fully elucidated, it has been reported to exhibit moderate cytotoxicity against several human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A-549 (lung cancer). This suggests potential interference with cell proliferation or survival pathways, making it an interesting lead compound for further investigation in drug development. The synthesis of analogues enabled by the robust synthetic route described herein will be crucial for exploring its mechanism of action and optimizing its therapeutic potential.

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